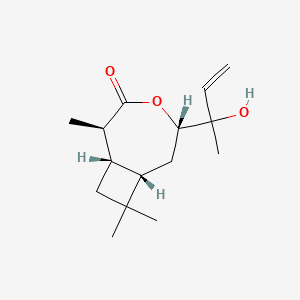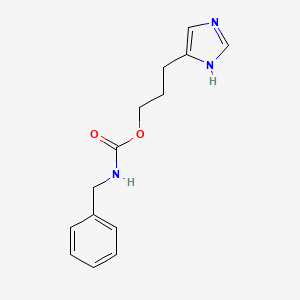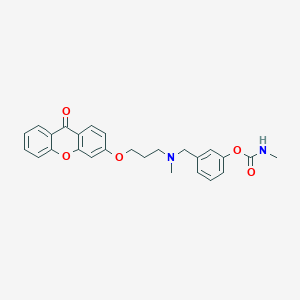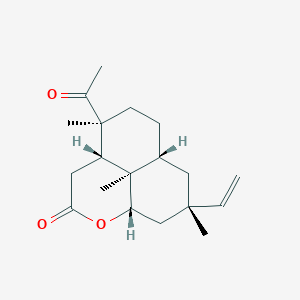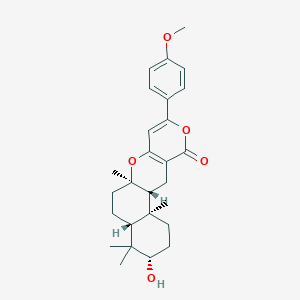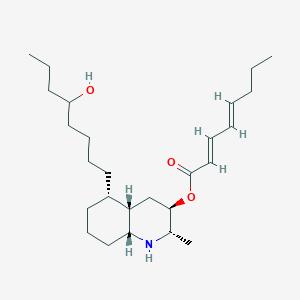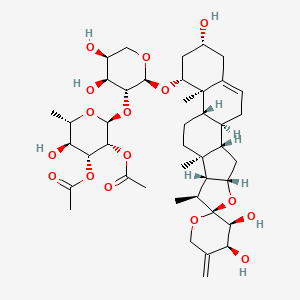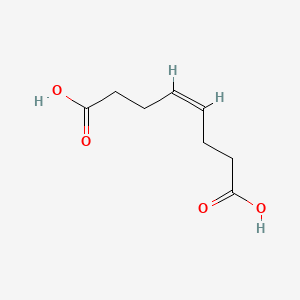
cis-4-Octenedioic acid
概要
説明
cis-4-Octenedioic acid, also known as (Z)-4-octene-1,8-dioic acid, is an organic compound belonging to the class of dicarboxylic acids. It contains two carboxylic acid groups and a double bond in the cis configuration. This compound is a hydrophobic molecule and is practically insoluble in water .
作用機序
Target of Action
cis-4-Octenedioic acid is a medium-chain fatty acid . It has been found slightly elevated in the urine of persons with abnormal fatty acid metabolism . .
Biochemical Pathways
This compound is likely involved in fatty acid metabolism pathways. Alterations in the levels of this compound have been observed in individuals with borderline-to-moderate hypertriglyceridemia , suggesting its role in lipid metabolism.
Result of Action
It has been associated with changes in the levels of certain plasma metabolites in non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia . These changes provide insights into the metabolic alterations that occur in the early stages of hypertriglyceridemia.
生化学分析
Biochemical Properties
cis-4-Octenedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in the oxidation of unsaturated fatty acids. The interaction of this compound with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase is crucial for its role in metabolic pathways . These interactions facilitate the breakdown and utilization of fatty acids, contributing to energy production and other metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of certain metabolites and enzymes within cells. For example, in studies involving non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia, lower plasma levels of this compound were associated with alterations in lipid metabolism . This suggests that this compound may play a role in regulating lipid homeostasis and influencing cellular metabolic functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It binds to enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase, which catalyzes the initial step in the β-oxidation of fatty acids. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways . These interactions at the molecular level are essential for understanding the compound’s role in cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to influence cellular metabolic processes and maintain lipid homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to positively influence lipid metabolism and energy production. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal metabolic functions and causing oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase, which are essential for the β-oxidation of fatty acids . These interactions facilitate the breakdown of unsaturated fatty acids, leading to the production of energy and other metabolic intermediates. The role of this compound in these pathways underscores its importance in maintaining metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins and may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are critical for its metabolic functions and interactions with other biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. It is primarily found in the mitochondria, where it participates in the β-oxidation of fatty acids . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is essential for its role in energy production and metabolic regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Octenedioic acid can be achieved through various methods. One common approach involves the oxidation of cis-4-octene using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of maleic acid or maleic anhydride, followed by isomerization to obtain the cis configuration. The process requires precise control of temperature and pressure to achieve high yields and purity .
化学反応の分析
Types of Reactions: cis-4-Octenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids or completely oxidized to carbon dioxide and water.
Reduction: Reduction of the double bond can yield saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids or carbon dioxide and water.
Reduction: Saturated dicarboxylic acids.
Esterification: Esters of this compound.
科学的研究の応用
cis-4-Octenedioic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in metabolic pathways and its presence in biological samples such as urine.
Medicine: Research has explored its potential as a biomarker for certain metabolic disorders, including hypertriglyceridemia.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other dicarboxylic acids
類似化合物との比較
trans-4-Octenedioic acid: The trans isomer of 4-octenedioic acid, differing in the configuration of the double bond.
Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length but lacking a double bond.
Maleic acid: An unsaturated dicarboxylic acid with a cis configuration but a shorter carbon chain.
Uniqueness: cis-4-Octenedioic acid is unique due to its specific cis configuration and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its saturated and trans isomers. Its role in metabolic pathways and potential as a biomarker further distinguish it from other dicarboxylic acids .
特性
IUPAC Name |
(Z)-oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314525 | |
| Record name | cis-4-Octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38561-68-1 | |
| Record name | cis-4-Octenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38561-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 - 98 °C | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?
A1: Research suggests that this compound is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of this compound.
Q2: How does this compound relate to hypertriglyceridemia?
A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of this compound in the HTG group. [] This suggests a potential link between the metabolism of this compound and triglyceride levels, although further investigation is needed to establish a causal relationship.
Q3: Can this compound serve as a biomarker for any specific conditions?
A3: While not definitively established as a biomarker, the altered levels of this compound observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.
Q4: Has this compound been explored for its potential impact on food quality?
A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of this compound compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for this compound in the spoilage process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
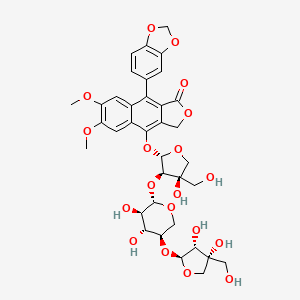


![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)
